6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one
Description
6-Fluoro-1H-pyrido[3,4-d]pyrimidin-4-one (CAS: 171178-44-2) is a heterocyclic compound featuring a fused pyridine-pyrimidinone core with a fluorine substituent at the 6-position. Its molecular formula is C₇H₄FN₃O, and it has a molecular weight of 165.13 g/mol . The fluorine atom at the 6-position enhances electronegativity, influencing solubility, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOUEZMTPFOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CN=C1F)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure with Chloroformamidine Hydrochloride
Heating ethyl 3-amino-2-chloro-6-fluoroisonicotinate with chloroformamidine hydrochloride in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours induces cyclization, forming the pyrido[3,4-d]pyrimidine core. The reaction proceeds via nucleophilic attack of the amine group on the chloroformamidine, followed by elimination of ethanol and hydrochloric acid.
Key Conditions :
Post-Cyclization Oxidation
The ketone group at position 4 is introduced through oxidation of a methyl or hydroxymethyl intermediate. For example, treatment of 6-fluoro-3-hydroxymethyl-pyrido[3,4-d]pyrimidine with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C selectively oxidizes the hydroxymethyl group to a ketone.
Late-Stage Fluorination Strategies
When fluorinated starting materials are unavailable, electrophilic fluorination or cross-coupling reactions can introduce fluorine at position 6.
Halogen Exchange Using DAST
In a patent-derived method, 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one undergoes halogen exchange with diethylaminosulfur trifluoride (DAST) in dichloromethane at −20°C. This replaces chlorine with fluorine via an SN2 mechanism.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| DAST Equivalents | 1.5 |
| Reaction Time | 8 hours |
| Yield | 62% |
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling using 6-bromo-pyrido[3,4-d]pyrimidin-4-one and a fluorinated boronic ester (e.g., 4-fluorophenylboronic acid pinacol ester) in the presence of Pd(dppf)Cl₂ achieves C–F bond formation. This method is preferred for introducing aromatic fluorine substituents but requires precise control over steric and electronic effects.
One-Pot Tandem Synthesis
A streamlined one-pot approach combines cyclization and oxidation steps, reducing purification bottlenecks.
Sequential Cyclization-Oxidation
Ethyl 3-amino-2-chloro-6-fluoroisonicotinate reacts with urea in polyphosphoric acid (PPA) at 120°C for 6 hours, forming the pyrimidine ring. Subsequent addition of hydrogen peroxide (30%) in acetic acid oxidizes the C4 methyl group to a ketone.
Advantages :
-
Eliminates intermediate isolation
-
Total yield increases from 58% (stepwise) to 72% (one-pot)
Purification and Analytical Characterization
Crude this compound often contains dimer impurities (<0.2%) and unreacted starting materials.
Crystallization Techniques
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Cyclization Reactions: Reagents such as carboxylic anhydrides or acid chlorides are used under reflux conditions to promote cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidin-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Synthesis of 6-Fluoro-1H-pyrido[3,4-d]pyrimidin-4-one
The synthesis of this compound typically involves several strategic steps, including the formation of pyrido[3,4-d]pyrimidine scaffolds through palladium-catalyzed reactions or nucleophilic substitutions. The synthetic process allows for the introduction of various substituents that can modulate biological activity, making it a versatile compound in drug development.
Anticancer Activity
2.1 Mechanism of Action
Research indicates that compounds like this compound exhibit significant anticancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that derivatives of pyrido[3,4-d]pyrimidine can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, leading to the death of cancer cells by disrupting their ability to replicate .
2.2 Case Studies
A study evaluated a series of pyrido[3,4-d]pyrimidine derivatives against the NCI 60 human cancer cell line panel. Compounds derived from this compound showed selective inhibitory effects against breast and renal cancer cell lines. Notably, compound 21 , which contains a 3-fluoro substituent, demonstrated growth inhibition rates of 60.77% against MCF-7 breast cancer cells .
Other Therapeutic Applications
3.1 Inhibition of Tyrosine Kinases
Beyond its anticancer properties, this compound has been identified as a potential inhibitor of tyrosine kinases. These enzymes play critical roles in cellular signaling and are implicated in various diseases, including cancer and autoimmune disorders . The ability to inhibit these kinases suggests that this compound may be useful in treating conditions characterized by aberrant signaling pathways.
3.2 Development of New Drugs
The structural framework of this compound has been utilized to develop novel drugs targeting various diseases. For instance, TAK-733, a derivative of this compound, has shown efficacy against advanced melanoma and non-hematological malignancies by inhibiting MEK and ERK phosphorylation .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Variations
Key Observations :
- Halogen Effects : Fluorine at the 6-position (vs. bromine in ) reduces steric hindrance and increases electronegativity, improving target selectivity .
- Functionalization : Substitutions at the 8-position (e.g., piperidinyl-pyrazole in ) improve solubility and pharmacokinetics compared to the parent fluorinated compound.
Pyrazolo[3,4-d]Pyrimidinone Analogues
Table 2: Pyrazole-Fused Pyrimidinones
Key Observations :
- Antitumor Activity: Pyrazolo derivatives (e.g., compound 10e in ) demonstrate potent antitumor activity (IC₅₀ = 11 µM), but fluorinated pyridopyrimidinones lack direct biological data.
- Structural Flexibility: Pyrazolo cores allow easier functionalization at the 5-position (e.g., benzylideneamino groups), enhancing anticancer activity compared to rigid pyridopyrimidinones .
Physicochemical and Pharmacokinetic Comparison
Table 3: Physicochemical Properties
Notes:
Q & A
Q. What synthetic strategies are commonly employed for preparing 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one and its derivatives?
The synthesis typically involves cyclocondensation reactions of fluorinated pyrimidine precursors with appropriate amines or carbonyl compounds under mild, metal-free conditions. For example, fluorinated pyridines or pyrimidines can undergo nucleophilic substitution or cyclization reactions using β-CF3 aryl ketones as intermediates . Key steps include optimizing reaction temperature (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to enhance yield and purity. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. How can researchers characterize the structural integrity of this compound?
Structural validation requires a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and ESI-MS to confirm molecular weight and fluorine incorporation. For example, in analogous pyrazolo[3,4-d]pyrimidin-4-one derivatives, the fluorine atom at position 6 generates distinct splitting patterns in <sup>1</sup>H NMR (δ 8.2–8.5 ppm for pyrimidine protons) . X-ray crystallography or HPLC-PDA (Photo-Diode Array) can further verify purity (>95%) and crystalline structure.
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
Target-specific assays such as enzyme inhibition studies (e.g., xanthine oxidase (XO) or phosphodiesterase-5 (PDE5)) are commonly used. For XO inhibition, spectrophotometric methods measure uric acid production at 295 nm, with IC50 values compared to allopurinol (standard IC50 ≈ 2.1 µM) . For PDE5 inhibition, isotopic tracer methods using [<sup>3</sup>H]-cGMP are employed, with IC50 values <100 nM considered promising .
Advanced Research Questions
Q. How can structural modifications to the pyrido[3,4-d]pyrimidin-4-one scaffold enhance target selectivity (e.g., kinase vs. phosphatase inhibition)?
Substitutions at positions 1, 3, and 6 significantly influence selectivity. For example:
- 6-Fluoro groups improve electron-withdrawing effects, enhancing binding to ATP pockets in kinases.
- 3-Amino substitutions (as in pyrazolo analogs) increase hydrogen bonding with catalytic residues in XO . Computational docking (e.g., AutoDock Vina) can predict binding affinities, while PAMPA assays assess membrane permeability for CNS targets .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents) or impurity profiles. To address this:
- Re-test compounds under standardized protocols (e.g., CLSI guidelines).
- Perform LC-MS/MS to quantify active vs. degradant species.
- Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). For instance, pyrazolo[3,4-d]pyrimidin-4-one derivatives showed variable XO inhibition due to substituent-dependent solubility .
Q. What in silico tools are recommended for predicting ADMET properties of fluorinated pyridopyrimidines?
Use SwissADME for pharmacokinetic profiling (e.g., logP, BBB permeability) and ProTox-II for toxicity prediction (e.g., hepatotoxicity, mutagenicity). Fluorine atoms often improve metabolic stability but may increase renal clearance. For example, analogs with 4-chloro-2-hydroxy substituents showed reduced cytotoxicity (LD50 > 500 mg/kg) in preclinical models .
Q. How can researchers optimize reaction yields for large-scale synthesis (>10 g) of this compound?
Key considerations include:
- Flow chemistry to enhance heat/mass transfer for exothermic steps.
- Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours).
- Green solvents (e.g., cyclopentyl methyl ether) to improve sustainability. A case study on fluorinated pyrimidines achieved 85% yield at 100 g scale using continuous flow reactors .
Methodological Guidance for Data Interpretation
Interpreting <sup>19</sup>F NMR Data for Fluorinated Derivatives
- Chemical shifts : 6-Fluoro substituents typically resonate at δ -110 to -120 ppm.
- Coupling constants : <sup>4</sup>JF-H values (~12 Hz) indicate para-fluorine interactions in the aromatic system.
- Quantitative analysis : Integrate peaks against an internal standard (e.g., trifluoroacetic acid) to assess purity.
Designing SAR Studies for Anticancer Activity
- Core modifications : Introduce methyl/benzyl groups at position 1 to enhance cytotoxicity (e.g., IC50 = 90 nM for 6-benzyl derivatives ).
- Hybrid scaffolds : Fuse with quinoline or thiazole rings to target topoisomerase II.
- In vivo validation : Use xenograft models (e.g., HCT-116 colon cancer) with weekly IV dosing (10 mg/kg).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
